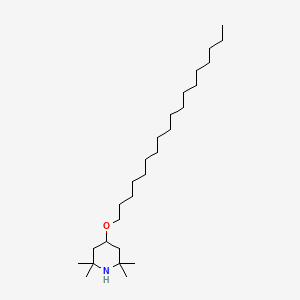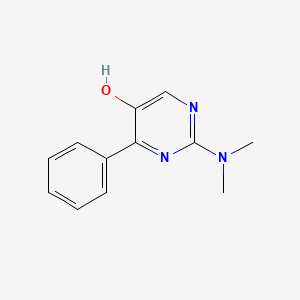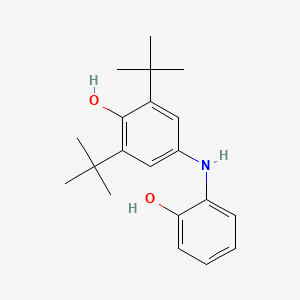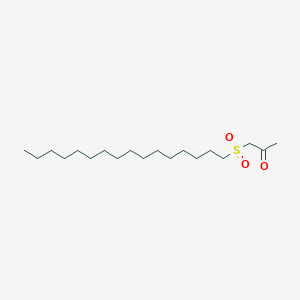
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-: is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octadecyloxy group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an octadecyloxy reagent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure reactors.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as allylic amination and N-methylation, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Allylic chlorides for allylic amination, carbon dioxide, and phenylsilane for N-methylation.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through allylic amination.
N-Methylated Amines: Formed through N-methylation reactions.
Aplicaciones Científicas De Investigación
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the octadecyloxy group.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used in similar applications.
Uniqueness: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- is unique due to the presence of the octadecyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .
Propiedades
Número CAS |
104564-32-1 |
|---|---|
Fórmula molecular |
C27H55NO |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-4-octadecoxypiperidine |
InChI |
InChI=1S/C27H55NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-25-23-26(2,3)28-27(4,5)24-25/h25,28H,6-24H2,1-5H3 |
Clave InChI |
BWJKLDGAAPQXGO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1CC(NC(C1)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
